molecular formula C14H16N2O3S B1311483 Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 109688-84-8

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1311483
CAS No.: 109688-84-8
M. Wt: 292.36 g/mol
InChI Key: ZFIMRNUTFJMLAF-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

This compound exhibits a complex molecular architecture centered around the fundamental 1,3-thiazole heterocyclic framework. The compound possesses the molecular formula C₁₄H₁₆N₂O₃S and is catalogued under PubChem Compound Identification Number 8015374, establishing its unique chemical identity within comprehensive chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the compound's structural features, beginning with the ethyl carboxylate functionality at position 5 of the thiazole ring, proceeding through the methyl substituent at position 4, and culminating with the 4-methoxyphenyl amino group attached at position 2 of the heterocyclic core.

The structural complexity of this compound becomes apparent when examining the spatial arrangement of its constituent functional groups. The thiazole ring itself represents a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which contributes significant electron delocalization and aromatic character to the overall molecular framework. The presence of the 4-methoxyphenyl amino substituent introduces additional conjugation possibilities through the extended π-system, while the ethyl carboxylate group provides both electron-withdrawing character and potential sites for further chemical modification. This particular substitution pattern creates a molecule with multiple reactive centers and diverse electronic properties that distinguish it from simpler thiazole derivatives.

Structural Parameter Specification
Molecular Formula C₁₄H₁₆N₂O₃S
PubChem CID 8015374
CAS Registry Number 1771970-52-5
Core Heterocycle 1,3-Thiazole
Position 2 Substituent 4-Methoxyphenyl amino
Position 4 Substituent Methyl group
Position 5 Substituent Ethyl carboxylate

The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methoxy group on the phenyl ring and the electron-withdrawing carboxylate functionality. The thiazole ring system exhibits characteristic aromatic properties with significant π-electron delocalization, as evidenced by nuclear magnetic resonance chemical shift patterns that indicate strong diamagnetic ring currents. The calculated π-electron density distribution suggests that position 5 of the thiazole ring serves as the primary site for electrophilic substitution reactions, while position 2 demonstrates susceptibility to deprotonation under appropriate conditions. These electronic characteristics contribute to the compound's potential reactivity profile and biological activity patterns.

Historical Development in Thiazole Chemistry

The development of this compound represents the culmination of more than a century of advances in thiazole chemistry, beginning with the pioneering work of Arthur Rudolf Hantzsch and his collaborator Julius Heinrich Weber in 1887. On November 18, 1887, Hantzsch and Weber formally established the existence of the thiazole ring system through their groundbreaking publication "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," which provided the first systematic definition of thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)ₙNS. Their work demonstrated the structural relationship between thiazoles and pyridine, analogous to the relationship between thiophene and benzene, thereby establishing the fundamental framework for understanding thiazole chemistry.

The historical controversy surrounding early thiazole research, particularly the extended debate between Hantzsch and Tcherniac that persisted for 36 years, ultimately contributed to a more thorough understanding of thiazole structure and reactivity. Tcherniac's initial work with α-thiocyanoacetone derivatives and his subsequent recognition of their isomerization to thiazole compounds provided crucial insights into synthetic methodologies that would later influence the development of more complex thiazole derivatives. The resolution of this controversy through improved synthetic methods and structural determination techniques laid the groundwork for the sophisticated thiazole chemistry that enables the synthesis of compounds like this compound.

The evolution of thiazole synthetic methodology has been particularly significant in enabling the construction of highly substituted thiazole derivatives. The classical Hantzsch thiazole synthesis, which involves the cyclization of thioamides with α-halo carbonyl compounds, provided the fundamental approach for thiazole ring formation. Subsequent developments in synthetic methodology, including the Cook-Heilbron synthesis utilizing α-aminonitriles with dithioacids and the Tcherniac synthesis employing α-thiocyanic ketones, expanded the repertoire of available synthetic routes. These methodological advances culminated in the development of modern synthetic approaches capable of introducing complex substituent patterns, such as the methoxyphenyl amino functionality present in the target compound.

Historical Milestone Year Significance
Hantzsch-Weber Discovery 1887 First systematic definition of thiazole
Hantzsch Synthesis Development 1887-1890 Fundamental synthetic methodology
Tcherniac Controversy Resolution 1887-1923 Structural understanding advancement
Modern Substitution Methods 1950s-Present Complex derivative synthesis

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable significance within the broader context of heterocyclic compound research, representing both the sophisticated synthetic capabilities of modern organic chemistry and the potential for discovering novel bioactive compounds. The thiazole nucleus has established itself as a privileged scaffold in medicinal chemistry, with thiazole-containing derivatives demonstrating an extraordinary range of biological activities including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. The structural features present in this particular compound, including the methoxyphenyl amino substitution pattern and the carboxylate functionality, position it within a class of compounds that have shown particular promise in pharmaceutical applications.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of structure-activity relationship principles in heterocyclic chemistry. The strategic placement of the methoxy group on the phenyl ring introduces specific electronic and steric effects that can significantly influence biological activity, while the amino linkage provides a critical hydrogen bonding capability that often correlates with enhanced target protein interactions. Recent research has demonstrated that thiazole derivatives with similar substitution patterns exhibit potent inhibitory activity against various biological targets, including protein-protein interactions involved in cancer progression and inflammatory processes.

The compound's structural complexity also reflects advances in synthetic methodologies that enable the precise control of substitution patterns on heterocyclic frameworks. The ability to introduce multiple functional groups with specific regiochemistry represents a significant achievement in synthetic organic chemistry, requiring careful optimization of reaction conditions and protecting group strategies. These synthetic capabilities have opened new avenues for exploring structure-activity relationships and optimizing biological activity through systematic structural modifications.

Research Domain Significance
Medicinal Chemistry Privileged scaffold for drug discovery
Synthetic Methodology Advanced substitution pattern control
Structure-Activity Studies Model for electronic effect analysis
Biological Screening Platform for activity optimization

The contemporary relevance of this compound is further underscored by the increasing emphasis on thiazole-based hybrid structures in modern drug discovery efforts. The combination of thiazole cores with various pharmacophoric elements has yielded compounds with enhanced biological activity and improved pharmacokinetic properties. The methoxyphenyl amino substitution pattern present in this compound represents a particularly promising structural motif, as similar compounds have demonstrated significant activity in anticancer, antibacterial, and anti-inflammatory assays. This structural framework provides multiple opportunities for further optimization through modifications of the ethyl ester functionality, alterations to the methoxy group positioning, or introduction of additional substituents on the thiazole ring.

The compound also serves as an important example of how classical heterocyclic chemistry principles continue to inform modern pharmaceutical research. The fundamental electronic properties of the thiazole ring, first elucidated through the work of Hantzsch and subsequent researchers, provide the theoretical foundation for understanding the biological activity of contemporary thiazole derivatives. The electron distribution patterns within the thiazole ring, the susceptibility of specific positions to chemical modification, and the overall aromatic character of the system all contribute to the compound's potential as a lead structure for drug development. This continuity between historical chemical knowledge and contemporary pharmaceutical applications demonstrates the enduring value of fundamental research in heterocyclic chemistry.

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)15-14(20-12)16-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIMRNUTFJMLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428997
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109688-84-8
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Preparation Methods

Steps:

  • Reagents and Solvent:

    • Ethyl acetoacetate
    • Thiourea
    • N-substituted derivatives of thiourea (for functionalization)
    • N-bromosuccinimide (NBS) as a mild oxidant
    • Solvent: Ethanol or methanol
  • Reaction Conditions:

    • The reaction mixture is heated under reflux at ~60–80°C.
    • The process occurs in a single step, avoiding intermediate isolation.
  • Mechanism:

    • Thiourea reacts with ethyl acetoacetate to form the thiazole ring.
    • Substituents like the 4-methoxyphenyl group are introduced via nucleophilic substitution.
  • Yield:

    • High yields (~85–95%) are reported under optimized conditions.

Advantages:

  • Simplified procedure due to the one-pot approach.
  • Avoids the use of harsh reagents or extreme conditions.
  • Suitable for large-scale synthesis.

Multi-Step Synthesis via Intermediate Formation

This method involves the preparation of intermediates such as ethyl 2-amino-4-methylthiazole-5-carboxylate, which is subsequently functionalized to introduce the 4-methoxyphenyl group.

Steps:

  • Step 1: Formation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

    • Reagents:
      • Ethanol as a solvent
      • Thiourea
      • Sodium carbonate
      • Ethyl 2-chloroacetoacetate
    • Procedure:
      • Prepare an ethyl acetate solution (10–35% mass fraction).
      • Add thiourea and sodium carbonate.
      • Heat to 40–55°C and add ethyl 2-chloroacetoacetate dropwise.
      • Maintain at 60–70°C for 5–5.5 hours.
      • Filter and adjust pH to 9–10 using caustic soda solution.
      • Vacuum dry the product.
  • Step 2: Functionalization with 4-Methoxyaniline

    • Reagents:
      • 4-Methoxyaniline
      • Coupling agents (e.g., EDC or DCC)
      • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
    • Procedure:
      • React the intermediate with 4-methoxyaniline under mild heating.
      • Use coupling agents to facilitate amide bond formation.
    • Yield:
      • Final yield ranges from ~75–90%, depending on conditions.

Direct Synthesis Using Aromatic Amines

This method bypasses intermediate isolation by directly reacting ethyl acetoacetate with thiourea and aromatic amines in a single step.

Steps:

  • Combine ethyl acetoacetate, thiourea, and 4-methoxyaniline in ethanol.
  • Heat the mixture to reflux (~70–80°C) for several hours.
  • Cool, filter, and purify the product by recrystallization.

Advantages:

  • Reduces reaction time compared to multi-step processes.
  • Avoids handling unstable intermediates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
One-Pot Synthesis Ethyl acetoacetate, thiourea, NBS Mild heating (~70°C) ~85–95% Simplified process; high yield
Multi-Step Synthesis Intermediates + coupling agents Multi-step heating ~75–90% Allows precise functionalization
Direct Synthesis Using Aromatic Amines Ethyl acetoacetate, thiourea, aromatic amines Reflux (~80°C) ~80–90% Faster; avoids intermediate isolation

Notes on Characterization

To confirm the structure and purity of the synthesized compound:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Thiazole Derivatives
Compound Name Substituent at Position 2 Key Features Biological Activity Reference
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 4-Methoxyphenylamino Electron-donating methoxy group; enhanced solubility Antibacterial (inferred)
Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate 4-Methylphenylamino Hydrophobic methyl group; increased stability Broad-spectrum antimicrobial
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 4-Bromophenylamino Electron-withdrawing bromo group; potential halogen bonding Anticancer (e.g., prostate tumor inhibition)
Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 3-Bromophenylamino Meta-substituted bromo group; altered steric effects Pharmaceutical/agrochemical research
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate 4-Chlorophenyl at position 4 Chlorine substituent; distinct electronic profile Antitumor (neonatal diabetes model)

Key Findings from Comparative Studies

Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group enhances solubility and may improve interactions with bacterial enzymes, as seen in structurally related compounds with antibacterial activity . Steric and Positional Effects: Para-substituted analogs (e.g., 4-methyl or 4-bromo) generally show higher stability and activity than meta-substituted variants (e.g., 3-bromo) .

Pharmacological Profiles :

  • The ethyl ester group common to these compounds increases membrane permeability, critical for bioavailability .
  • Methyl groups on the thiazole ring (e.g., at position 4) reduce metabolic degradation, prolonging therapeutic effects .

Synthetic Considerations :

  • Multi-step synthesis involving cyclization (e.g., Hantzsch thiazole synthesis) and functional group modifications (e.g., sulfonylation, halogenation) are typical for these derivatives .

Biological Activity

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

1. Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆N₂O₃S
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 109688-84-8
  • Melting Point : 173–175 °C (dec)

The compound features a thiazole ring substituted with an ethyl ester, a methoxyphenyl group, and an amino group. These structural characteristics contribute to its pharmacological potential.

2. Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is heated to reflux to ensure complete conversion.

3.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

3.2 Anticancer Activity

The compound has shown promising anticancer activity in various studies. For instance, it was tested against human cancer cell lines, revealing significant cytotoxic effects.

Cell LineIC50 (µM)
A431 (epidermoid carcinoma)10 ± 1.5
U251 (glioblastoma)15 ± 2.0

Such results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Cycle Modulation : The compound may affect the mitotic spindle formation in cancer cells, leading to increased multipolarity and subsequent cell death.

Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its binding affinity .

5.1 Similar Compounds

This compound shares structural similarities with other thiazole derivatives known for their biological activities:

Compound NameBiological Activity
2-AminothiazoleAntimicrobial and anticancer
Thiazole derivativesVarious pharmacological activities

5.2 Unique Properties

The unique combination of functional groups in this compound enhances its lipophilicity and bioavailability compared to other thiazoles, making it a versatile candidate for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via a Biginelli-like multicomponent reaction involving substituted aldehydes, thioureas, and ethyl acetoacetate. For example, describes a similar thiazole derivative synthesized using potassium carbonate in methanol/water. To optimize yields:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (e.g., 1.2 equivalents of 4-methoxyaniline to drive the reaction).
  • Reference : Synthesis of analogous compounds achieved ~65–75% yields under reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this thiazole derivative?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm).
  • FTIR : Detect key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N–H bend at ~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]+^+: ~349.4 g/mol).
    • Reference : Structural analogs in and were characterized using these techniques .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In vitro : Screen against enzyme targets (e.g., α-glucosidase for diabetes research) using spectrophotometric assays.
  • In vivo : Use STZ-induced diabetic rodent models (e.g., reported 25–30% glucose reduction in rats at 50 mg/kg doses).
  • Cytotoxicity : MTT assays on normal cell lines (e.g., HEK-293) to establish safety margins.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology :

  • Grow single crystals via slow evaporation (ethanol/water mixtures).
  • Use SHELX ( ) for structure refinement. Key steps:
  • Index and integrate diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Apply SHELXL for least-squares refinement (R-factor < 0.05 for high accuracy).
  • ORTEP-3 ( ) visualizes thermal ellipsoids to confirm bond angles/planarity .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity?

  • Methodology :

  • SAR Analysis : Compare IC50_{50} values of analogs (e.g., ’s chlorobenzyl variant showed higher potency than methoxy derivatives).
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., insulin receptors).
  • Data Interpretation : A 4-methoxy group may enhance solubility but reduce hydrophobic interactions vs. chloro substituents .

Q. What strategies address contradictory results in biological assays (e.g., variable IC50_{50} across studies)?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
  • Metabolic Stability : Test compound degradation in plasma (HPLC monitoring).
  • Synergistic Effects : Evaluate combinatorial regimens (e.g., ’s IRES inhibitor showed enhanced activity with cycloheximide) .

Key Citations

  • Structural refinement: SHELX , ORTEP-3 .
  • Biological evaluation: STZ models , IRES inhibition .
  • Physicochemical Solubility/logP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.